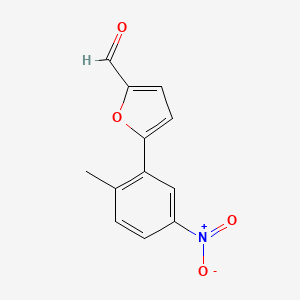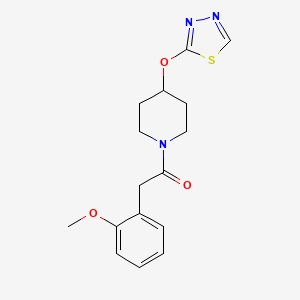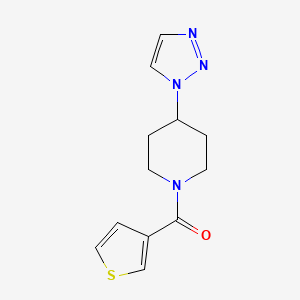
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane, also known as MRS1477, is a small molecule that has been studied for its potential use in various scientific applications. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
Wirkmechanismus
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane works by binding to and activating the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and pain sensation. By activating this receptor, 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Biochemical and Physiological Effects:
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders. It has also been found to have anti-tumor properties, which make it a promising candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane in lab experiments is that it has a unique mechanism of action, which makes it a promising candidate for further research. However, one of the limitations of using 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane in lab experiments is that it is a relatively new compound, and more research needs to be done to fully understand its effects.
Zukünftige Richtungen
There are many future directions for research on 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane. One area of research is in the field of neuroscience, where it has been found to have potential for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is in the field of cancer, where it has been found to have anti-tumor properties. Further research is needed to fully understand the effects of 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane and its potential for use in various scientific applications.
Synthesemethoden
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane can be synthesized using a multistep process that involves the reaction of 2-amino-5-methylpyrimidine with propargyl bromide to form 1-(5-methylpyrimidin-2-yl)prop-2-yn-1-amine. This intermediate is then reacted with 1,4-dibromobutane to form the final product, 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of neuroscience, where it has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.
Eigenschaften
IUPAC Name |
1-(5-methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-5-16-6-4-7-17(9-8-16)13-14-10-12(2)11-15-13/h1,10-11H,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUFZYOZELYQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2791422.png)
![2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2791423.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791425.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2791427.png)
![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2791431.png)






